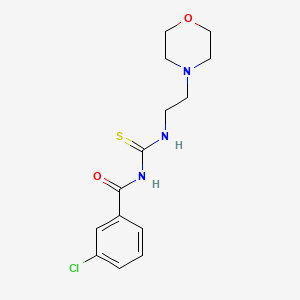

3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide” is a chemical compound with the CAS Number: 321531-97-9 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 3-chloro-N-[2-(4-morpholinyl)ethyl]benzamide .

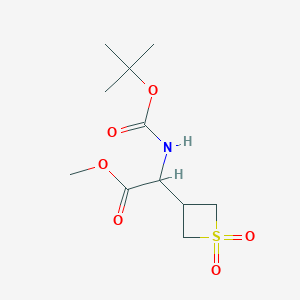

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) . This indicates that the compound has a complex structure with multiple functional groups.

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Characterisation

The synthesis and characterisation of benzamide derivatives, including compounds similar to "3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide", have been a subject of interest. For instance, Adam et al. (2016) described the synthesis and characterisation of a related benzamide compound, highlighting its preparation and antibacterial study. The study detailed the crystallisation, spectroscopic analysis, and observed antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

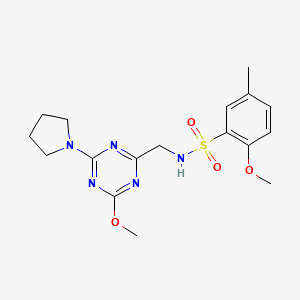

Antibacterial and Antitubercular Activities

Research on benzamide derivatives has also focused on their antibacterial and antitubercular potentials. Rao and Subramaniam (2015) synthesized a novel series of benzamide analogs and evaluated them for in vitro antibacterial activity against various bacterial strains, as well as for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited significant activity, highlighting the potential of benzamide derivatives in treating infectious diseases (Rao & Subramaniam, 2015).

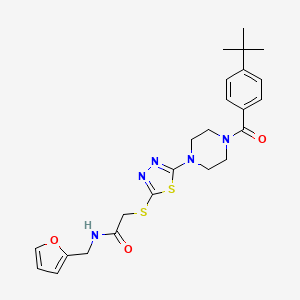

Antidepressant and Antithrombotic Effects

The exploration of benzamide derivatives extends to their antidepressant and antithrombotic properties. Donskaya et al. (2004) discussed the synthesis of an original antidepressant, befol, from a benzamide precursor, indicating its class as a type A reversible MAO inhibitor. This study presented an alternative synthesis method that might offer a more convenient and effective approach (Donskaya et al., 2004). Similarly, Banno et al. (1999) investigated a novel platelet glycoprotein IIb/IIIa receptor antagonist derived from benzamide, revealing its significant antiaggregatory and antithrombotic effects, which could be useful for thrombotic disease treatment (Banno et al., 1999).

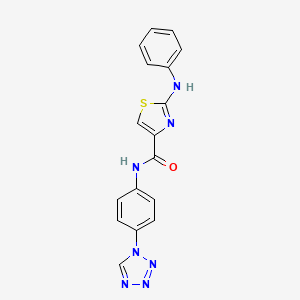

Antifungal and Antitumour Activities

Benzamide derivatives have also been studied for their antifungal and antitumour activities. Weiqun et al. (2005) synthesized N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, evaluating their antifungal activity against plant pathogens. This research suggests the potential of these compounds in controlling plant diseases (Weiqun et al., 2005). Additionally, Ji et al. (2018) synthesized and characterized a morpholino-indazole-carboxamide compound with significant inhibitory capacity against cancer cell proliferation, emphasizing the anticancer potential of benzamide derivatives (Ji et al., 2018).

特性

IUPAC Name |

3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNQWHODONJIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2800596.png)

![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)

![N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800609.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)